2-Bromo-1-phenyl-pentan-1-one

Catalog No.
S682073
CAS No.
49851-31-2
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenyl-pentan-1-one

CAS Number

49851-31-2

Product Name

2-Bromo-1-phenyl-pentan-1-one

IUPAC Name

2-bromo-1-phenylpentan-1-one

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

XOQFMNXQYSTQPE-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=CC=C1)Br

Synonyms

2-Bromo-1-phenylpentan-1-one; 2-Bromovalerophenone

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)Br

Organic Synthesis Reagent

2-Bromo-1-phenyl-pentan-1-one serves as a valuable reagent in organic synthesis due to its reactive bromine atom and carbonyl group. The bromine can be readily displaced by other nucleophiles, allowing for the formation of new carbon-carbon bonds. This property makes it a versatile building block for creating complex organic molecules. PubChem, 2-Bromo-1-phenyl-pentan-1-one:

Pharmaceutical Starting Material

Due to its unique structure and reactivity, 2-Bromo-1-phenyl-pentan-1-one can be a starting material for synthesizing various pharmaceuticals. By manipulating the molecule's functional groups, researchers can create novel drug candidates with desired properties. ChemicalBook, 2-Bromo-1-phenyl-pentan-1-one:

Building Block for Heterocyclic Compounds

Heterocyclic compounds are organic molecules containing atoms other than carbon in their rings. 2-Bromo-1-phenyl-pentan-1-one can be a useful building block for synthesizing various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. These heterocycles are important scaffolds found in many pharmaceuticals and functional materials. ChemicalBook, 2-Bromo-1-phenyl-pentan-1-one:

2-Bromo-1-phenyl-pentan-1-one is an organic compound characterized by the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol. It appears as a bright yellow oily liquid with a boiling point of 94–96 °C at a pressure of 0.25 Torr and a density of approximately 1.310 g/cm³ . This compound is also known by several synonyms, including 2-Bromovalerophenone and α-Bromovalerophenone .

2-Bromo-1-phenyl-pentan-1-one itself is not known to have any specific biological activity. Its primary function is as a chemical intermediate for the synthesis of other molecules with potential biological applications [].

  • Safety Information: Due to the limited commercial availability of 2-Bromo-1-phenyl-pentan-1-one, detailed safety data sheets (SDS) are not readily available. However, some general safety precautions should be considered when handling this compound:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
    • Work in a well-ventilated fume hood.
    • Avoid contact with skin and eyes.
    • Handle with care as organic compounds can be flammable and may have some degree of toxicity.

The primary chemical reaction involving 2-Bromo-1-phenyl-pentan-1-one is its formation through bromination of phenylpentanone using sodium bromide and hydrogen peroxide in the presence of hydrochloric acid. This reaction typically yields the compound with high purity (around 95%) and is monitored using thin-layer chromatography .

Additionally, 2-Bromo-1-phenyl-pentan-1-one can participate in various organic transformations due to its reactive bromine atom, making it useful as an intermediate in synthesizing other compounds.

The synthesis of 2-Bromo-1-phenyl-pentan-1-one can be achieved through the following method:

  • Reagents: Combine phenylpentanone (16.2 g), sodium bromide (30.9 g), hydrochloric acid (24 g), and hydrogen peroxide (19 g).
  • Procedure: Stir the mixture at room temperature for 1–2 hours until the reaction completes.
  • Isolation: Separate the organic phase after washing with saturated sodium carbonate and saline.
  • Purification: Concentrate and dry to obtain the final product as a bright yellow oily liquid .

2-Bromo-1-phenyl-pentan-1-one has several applications:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis and as a starting material for pharmaceutical compounds.
  • Heterocyclic Compound Synthesis: The compound plays a role in synthesizing various heterocyclic compounds such as pyridines, pyrimidines, and thiophenes .
  • Polymer Production: It is also utilized in the synthesis of polymers like polyacrylonitrile and polyvinyl chloride .

Several compounds share structural similarities with 2-Bromo-1-phenyl-pentan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
ValerophenoneC11H14OLacks bromine; used in fragrance synthesis
4-BromoacetophenoneC9H9BrOContains an acetophenone structure
3-Bromobenzyl alcoholC7H7BrOAlcohol functional group instead of ketone

Uniqueness

The uniqueness of 2-Bromo-1-phenyl-pentan-1-one lies in its specific bromine substitution pattern on the pentanone chain, which influences its reactivity and application in synthesizing complex organic molecules compared to its analogs.

XLogP3

3.7

Dates

Modify: 2023-08-15

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